ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclobutane derivative with a phenyl-substituted aldehyde under basic conditions to form the hydroxy(phenyl)methyl intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets in biomolecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[hydroxy(phenyl)methyl]cyclobutane-1-carboxylate: Similar structure but lacks the methylidene group.
Methyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the methylidene group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and binding properties, making it a valuable compound for various applications.
Properties
CAS No. |
2763779-28-6 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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